![molecular formula C8H5BrN2O B15362508 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)
5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde
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Overview
Description
5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrazolo[1,5-a]pyridine core structure with a bromine atom at the 5-position and a formyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazolo[1,5-a]pyridine derivatives.
Formylation: The formyl group at the 7-position is introduced through formylation reactions, often using reagents like formic acid or Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Process safety and environmental considerations are also critical in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or iodides.
Scientific Research Applications
Chemistry: 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
5-Bromopyrazolo[1,5-a]pyrimidine
5-Bromopyrazolo[1,5-a]pyridine
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness: 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and formyl groups provides versatility in chemical transformations and biological interactions.
Biological Activity
5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound with significant biological activity, particularly as an inhibitor of specific protein kinases involved in cancer progression. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_6BrN_3O, with a molecular weight of approximately 232.05 g/mol. Its structure features a bromine atom at the fifth position of the pyrazole ring and an aldehyde functional group at the seventh position, which contributes to its reactivity and biological activity.
Protein Kinase Inhibition
Research has highlighted the compound's role as an inhibitor of AXL and c-MET kinases. These kinases are critical in cell signaling pathways associated with tumor growth and metastasis. The inhibition of these targets suggests potential applications in cancer therapy. Studies indicate that this compound can effectively disrupt the signaling pathways that facilitate tumor progression.
Table 1: Inhibition Potency Against Kinases
Kinase Target | IC50 (µM) | Mechanism of Action |
---|---|---|
AXL | 0.5 | Competitive inhibition |
c-MET | 0.8 | Allosteric modulation |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazolo structure.
- Bromination : Selective bromination at the fifth position.
- Formylation : Introducing the aldehyde group at the seventh position via Vilsmeier-Haack reaction.
These methods allow for efficient production with high yields, making it accessible for further research and development.
Antimycobacterial Activity
In addition to its kinase inhibition properties, derivatives of pyrazolo[1,5-a]pyridine have shown promising activity against Mycobacterium tuberculosis (Mtb). A study reported that a related compound significantly reduced bacterial burden in infected mouse models, demonstrating its potential as an antitubercular agent .
Table 2: Antimycobacterial Activity
Compound Name | MIC (µg/mL) | Efficacy in Mouse Model |
---|---|---|
5k | 0.02 | Significant reduction in bacterial load |
Control | >10 | No significant effect |
Selectivity Studies
A recent study explored the selectivity of pyrazolo derivatives against human kinases compared to their activity against Trypanosoma brucei, showing that modifications to the pyrazolo structure could enhance selectivity while maintaining potency against parasitic targets .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-7-1-2-10-11(7)8(4-6)5-12/h1-5H |
InChI Key |
HHHADDVVQQQDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=C(N2N=C1)C=O)Br |
Origin of Product |
United States |
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